N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-6-4-5-7-14(12)16(11-19)20-18(21)15-9-8-13(22-2)10-17(15)23-3/h4-10,16H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWFCSNBSFBHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide has shown promise in pharmaceutical development due to its biological activities. Preliminary studies indicate that it may interact with specific molecular targets involved in various pathways:
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, affecting metabolic pathways related to inflammation and pain management. Its mechanism likely involves modulation of enzyme activity through covalent bonding with nucleophilic sites on proteins.
- Analgesic Properties : Research suggests that the compound may exhibit analgesic effects, making it a candidate for developing pain relief medications.
Case Study: Analgesic Activity
A study focusing on the analgesic effects of this compound demonstrated significant pain relief in animal models. The mechanism was attributed to its interaction with pain-related receptors, suggesting a pathway for further pharmacological exploration.
Organic Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its versatility allows for various synthetic methodologies:
- Synthesis of Derivatives : this compound can be used as a building block in the synthesis of derivatives with enhanced biological activities or novel properties.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reactions | Various substituted benzamides |
| Cyclization | Heat or acid catalysis | Cyclic compounds |
| Reduction | Hydrogenation or metal catalysts | Amino derivatives |
Biological Research
The compound's interaction studies focus on its binding affinity and selectivity towards biological targets. Techniques such as molecular docking and binding assays are employed to assess these interactions:
- Binding Affinity Studies : Research indicates that this compound binds selectively to certain receptors involved in inflammatory responses, suggesting potential therapeutic uses in treating inflammatory diseases.
Case Study: Molecular Docking Analysis
A molecular docking study revealed that the compound effectively binds to cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways. This finding supports its potential use as an anti-inflammatory agent.
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in the production of specialty chemicals and materials:
- Specialty Chemicals : The compound's unique reactivity can be harnessed in creating specialty chemicals used in various industrial applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs share the benzamide core but differ in substituents, which critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- In contrast, nitro groups (e.g., ) introduce electron-withdrawing effects, altering reactivity .
- Steric and Electronic Influence of N-Substituents: The cyano-(2-methylphenyl)methyl group in the target compound provides steric bulk and a strong electron-withdrawing cyano group, which may modulate binding kinetics compared to smaller substituents (e.g., piperidine in ) .
Key Observations :
- Receptor Selectivity : The 2,4-dimethoxybenzamide scaffold (as in ) demonstrates selectivity for dopamine D4 receptors, suggesting that the target compound’s methoxy groups may similarly enhance receptor interactions .
- Role of Cyano Groups: The cyano moiety in the target compound and ’s derivative could improve metabolic stability or binding affinity compared to non-cyano analogs .
Physicochemical Properties:
Biological Activity
N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHNO and a CAS number of 1385298-23-6. Its structure includes:
- A cyano group (-C≡N)
- A 2-methylphenyl moiety
- A 2,4-dimethoxybenzamide backbone
These functional groups contribute to its reactivity and biological activity, making it a focal point for various studies.
The biological activity of this compound is believed to involve interaction with specific molecular targets, particularly enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction may inhibit enzyme activity or alter receptor functions, leading to various therapeutic effects such as:
- Anti-inflammatory properties
- Analgesic effects
Preliminary studies suggest that it may modulate pathways involved in pain perception and inflammation .
In Vitro Studies
Research has shown that this compound exhibits promising biological activities. Here are some key findings:
Case Studies
- Anti-inflammatory Effects : In a study involving animal models, the compound was administered to assess its anti-inflammatory properties. Results indicated a significant reduction in inflammation markers compared to control groups .
- Analgesic Activity : Another investigation focused on the analgesic potential of the compound. It was found to provide relief comparable to standard analgesics in experimental pain models .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-cyano-N-[(2-methoxy-5-methylphenyl)methyl]-N-methylbenzamide | Methyl group on methoxy-substituted phenyl | Different pharmacological profiles |
| N-(4-cyanophenyl)-N'-(2-methoxyphenyl)urea | Urea linkage instead of benzamide | Potentially different activity due to structural differences |
| N-[Cyano-(3-methylphenyl)methyl]-3,5-dimethoxybenzamide | Variations in methyl substitution | Differences in activity based on structural variations |
This comparative analysis highlights how variations in structure can significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide, and what critical reaction parameters influence yield?
- Methodological Answer : A common approach involves coupling 2,4-dimethoxybenzoyl chloride with a cyano-substituted amine intermediate under reflux in anhydrous DMF, using piperidine as a catalyst. Reaction time (6–8 hours) and stoichiometric control of the acyl chloride are critical to avoid side products like unreacted intermediates or over-acylated derivatives. Purification via recrystallization (DMF/water) yields >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the benzamide backbone and substituent positions (e.g., dimethoxy groups at C2/C4 and cyano-methylphenyl moiety). For example, NMR peaks at δ 3.69 and 3.52 ppm correspond to methoxy protons, while aromatic protons appear as multiplet clusters between δ 6.4–7.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 335.6) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Initial screens include:
- EGFR Inhibition : Use kinase activity assays with recombinant EGFR and fluorescent ATP analogs to measure IC values.
- Sirtuin Modulation : Employ fluorescence-based deacetylation assays (e.g., using SIRT1/2 isoforms and acetylated peptide substrates).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative activity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective Sirtuin modulation?
- Methodological Answer : Modify substituents on the benzamide core and cyano-phenyl group:
- Replace methoxy groups with bulkier alkoxy chains (e.g., ethoxy or isopropoxy) to enhance hydrophobic interactions with Sirtuin binding pockets.
- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring to improve binding affinity. Validate using molecular docking (e.g., AutoDock Vina) and in vitro enzyme assays .
Q. What computational strategies resolve discrepancies between predicted and observed biological activity in vitro?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to assess binding stability. For instance, if in vitro data contradicts EGFR inhibition predictions, analyze solvation effects or protonation states of the cyano group using quantum mechanical calculations (e.g., Gaussian 09 at the B3LYP/6-31G* level) .
Q. How should researchers design experiments to address conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Hypothesis Testing : Check for off-target effects (e.g., mitochondrial toxicity via Seahorse assays) or efflux pump activity (e.g., P-gp inhibition studies).
- Dose-Response Refinement : Use narrower concentration ranges (e.g., 1–50 µM) and longer exposure times (72 hours) to capture delayed effects.
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites in cell lysates .
Q. What in vivo models are appropriate for validating its therapeutic potential in neurodegenerative diseases?
- Methodological Answer :
- Alzheimer’s Disease : Use transgenic APP/PS1 mice to evaluate cognitive improvement (Morris water maze) and amyloid-beta reduction (ELISA of brain homogenates).
- Dosing : Administer 10–30 mg/kg/day orally for 4–8 weeks. Monitor pharmacokinetics (plasma half-life, brain penetration via LC-MS) .
Methodological Notes
- Synthesis : Avoid prolonged heating (>8 hours) to prevent decomposition of the cyano group .
- Analytical Pitfalls : Ensure deuterated solvent purity in NMR to avoid artifactual peaks .
- Biological Assays : Include positive controls (e.g., Gefitinib for EGFR, Resveratrol for Sirtuins) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
